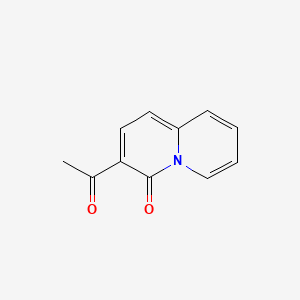
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione typically involves the condensation of isoquinoline derivatives with ethyl formate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylene group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethoxymethylene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Ethyl-substituted isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The ethoxymethylene group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: Structurally related to isoquinoline but with a different arrangement of nitrogen atoms.
Ethyl isoquinoline-1,3-dione: A similar compound with an ethyl group instead of an ethoxymethylene group.
Uniqueness
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the ethoxymethylene group, which imparts distinct chemical reactivity and potential applications. This group allows for various chemical modifications, making the compound versatile for different research and industrial purposes.
Propriétés
Numéro CAS |
18630-93-8 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(4E)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-16-7-10-8-5-3-4-6-9(8)11(14)13-12(10)15/h3-7H,2H2,1H3,(H,13,14,15)/b10-7+ |
Clé InChI |
UPFHOYKZRKIAIQ-JXMROGBWSA-N |
SMILES |
CCOC=C1C2=CC=CC=C2C(=O)NC1=O |
SMILES isomérique |
CCO/C=C/1\C2=CC=CC=C2C(=O)NC1=O |
SMILES canonique |
CCOC=C1C2=CC=CC=C2C(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Diethylamino)sulfanyl]-1-phenyl-3-thioxo-1-propanone](/img/structure/B1174242.png)
![3-[(6-sulfanylidene-1H-pyridazin-3-yl)sulfanyl]-1H-pyridazine-6-thione](/img/new.no-structure.jpg)


![6-[(E)-2-(furan-2-yl)ethenyl]-2-phenyl-1,3-oxazin-4-one](/img/structure/B1174257.png)
